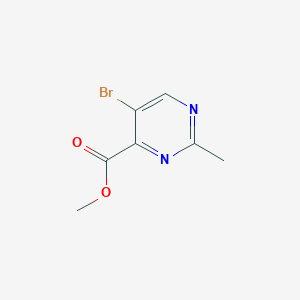
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate (MBMPC) is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a carboxylate group, which are critical for its reactivity and interaction with biological systems. The structural features of MBMPC suggest that it may play a role in various biochemical pathways, making it a candidate for further investigation.
Chemical Structure and Properties
- Molecular Formula: C7H7BrN2O2
- Molecular Weight: Approximately 216.03 g/mol
The compound's unique structure, featuring a brominated pyrimidine ring, enhances its reactivity and potential interactions with biomolecules, which can lead to significant biological effects.
Anticancer Activity
A study highlighted the effects of pyrimidine derivatives on cancer cells, noting that certain compounds exhibited significant inhibition of cell proliferation. For instance, related compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
Enzyme Inhibition
Research indicates that methyl pyrimidines can act as effective enzyme inhibitors. For example, derivatives similar to MBMPC have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis . This suggests that MBMPC could potentially inhibit MMPs, contributing to its anticancer activity.
The mechanism by which MBMPC exerts its biological effects is likely multifaceted. The bromine atom may enhance the compound's ability to participate in nucleophilic substitutions, allowing it to interact with various biological targets. Additionally, the carboxylate group may facilitate binding to enzyme active sites or receptor sites, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Pyrimidine | Potential anticancer and enzyme inhibition |
| Methyl 5-bromo-2-methoxypyridine-4-carboxylate | Pyridine | Anticancer activity with specific receptor targeting |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Pyrimidine | Antimicrobial properties |
Pharmacokinetics
Understanding the pharmacokinetics of MBMPC is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and metabolic pathways will influence its bioavailability and efficacy in vivo. It is recommended that future studies focus on these aspects to provide a comprehensive understanding of how MBMPC behaves within biological systems.
Propriétés
IUPAC Name |
methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-9-3-5(8)6(10-4)7(11)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMDVUGIKBUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660060 | |
| Record name | Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-20-9 | |
| Record name | Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















